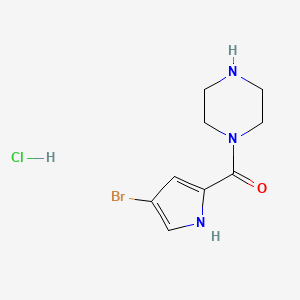
(4-Bromo-1H-pyrrol-2-yl)-piperazin-1-ylmethanone;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-1H-pyrrol-2-yl)-piperazin-1-ylmethanone;hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a white crystalline powder that is soluble in water and has a molecular weight of 352.79 g/mol.
Aplicaciones Científicas De Investigación
Anti-mycobacterial Activity
Piperazine derivatives have been extensively explored for their anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structure-activity relationship (SAR) of piperazine-based compounds reveals their potential in developing safer, selective, and cost-effective anti-mycobacterial agents. This underscores the importance of piperazine as a building block in designing drugs targeting tuberculosis (TB) and related infections (Girase et al., 2020).
Therapeutic Applications and Patent Overview
Piperazine derivatives find therapeutic uses across a spectrum of conditions, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory treatments. The modification of the substitution pattern on the piperazine nucleus significantly impacts the medicinal potential of resultant molecules. This variability indicates the versatility of piperazine-based molecules in drug design and the potential for developing new medications for various diseases (Rathi et al., 2016).
Metabolism and Pharmacokinetics
The metabolism and pharmacokinetics of arylpiperazine derivatives, used in treating depression, psychosis, or anxiety, involve extensive pre-systemic and systemic metabolism, including CYP3A4-dependent N-dealkylation. Understanding these processes is crucial for developing new drugs with improved efficacy and reduced side effects. The wide individual variability in metabolite-to-parent drug ratios underscores the need for personalized medication strategies based on genetic profiling (Caccia, 2007).
Dipeptidyl Peptidase IV Inhibitors
Piperazine derivatives have been investigated as inhibitors of Dipeptidyl Peptidase IV (DPP IV), a target for type 2 diabetes mellitus treatment. The review of patents since 2006 highlights the ongoing research and the potential of piperazine analogs in managing diabetes through innovative therapeutic approaches (Mendieta et al., 2011).
Insecticidal Activity
Piperazine and its analogs show promising insecticidal activity, with the piperamides being particularly effective against various pests. This application is significant for developing biopesticides and exploring synergies with other botanical insecticides for sustainable pest management strategies (Scott et al., 2007).
Propiedades
IUPAC Name |
(4-bromo-1H-pyrrol-2-yl)-piperazin-1-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O.ClH/c10-7-5-8(12-6-7)9(14)13-3-1-11-2-4-13;/h5-6,11-12H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYGOXFGHBETPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CN2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-1H-pyrrol-2-yl)-piperazin-1-ylmethanone;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

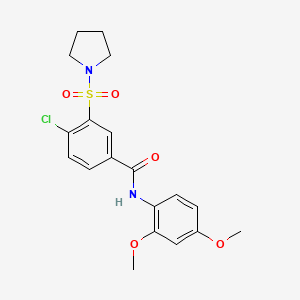
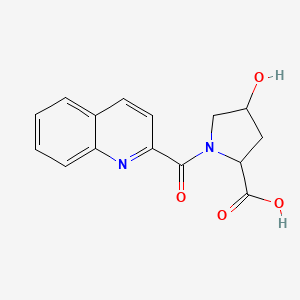
![Tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B2720318.png)
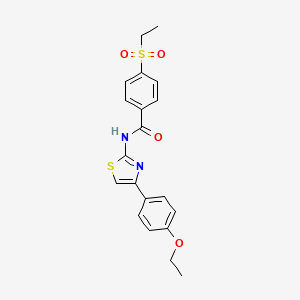


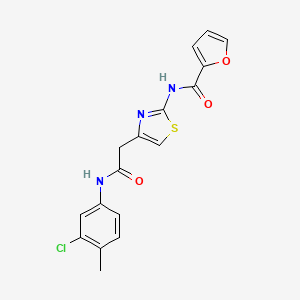
![2-Chloro-N-[4,4,4-trifluoro-3-hydroxy-3-(1-methylimidazol-2-yl)butyl]propanamide](/img/structure/B2720325.png)

![N-cyclohexyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
![5-[({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-4-yl}methyl)sulfanyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2720332.png)
![Tert-butyl 3-cyano-4-[2-(3-methylphenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B2720334.png)
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2720335.png)
